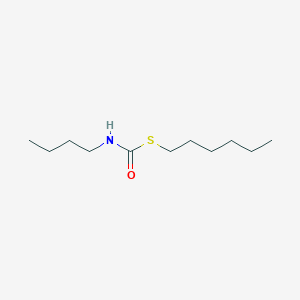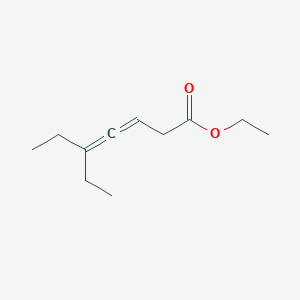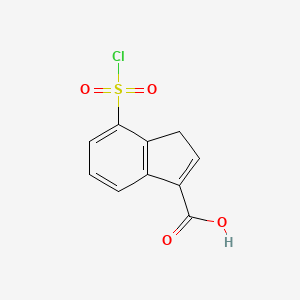![molecular formula C15H12N2O5 B14281404 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid CAS No. 151800-65-6](/img/structure/B14281404.png)
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is a complex organic compound with a unique structure that includes a nitroaniline group, a cyclohexadiene ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid typically involves multiple steps, starting with the preparation of the nitroaniline derivative. The key steps include:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated sulfuric acid and nitric acid to produce 4-nitroaniline.
Formation of the Ethylidene Group: The 4-nitroaniline is then reacted with acetaldehyde under acidic conditions to form the ethylidene derivative.
Cyclization: The ethylidene derivative undergoes cyclization with a suitable diene precursor to form the cyclohexadiene ring.
Carboxylation: Finally, the compound is carboxylated using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure reactors for carboxylation, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding oxidized products.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles like amines, alcohols, or thiols under appropriate conditions.
Major Products Formed
Reduction: 3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid.
Oxidation: Corresponding oxidized derivatives with altered functional groups.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the development of advanced materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-[1-(4-Aminoanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A reduced form with an amino group instead of a nitro group.
3-[1-(4-Methoxyanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid: A derivative with a methoxy group.
Uniqueness
3-[1-(4-Nitroanilino)ethylidene]-4-oxocyclohexa-1,5-diene-1-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, in particular, allows for a range of chemical modifications and interactions that are not possible with similar compounds.
Properties
CAS No. |
151800-65-6 |
|---|---|
Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
4-hydroxy-3-[C-methyl-N-(4-nitrophenyl)carbonimidoyl]benzoic acid |
InChI |
InChI=1S/C15H12N2O5/c1-9(13-8-10(15(19)20)2-7-14(13)18)16-11-3-5-12(6-4-11)17(21)22/h2-8,18H,1H3,(H,19,20) |
InChI Key |
IJQJVFGXMBOGJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)[N+](=O)[O-])C2=C(C=CC(=C2)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Butanoic acid, 2-[bis(2,2,2-trifluoroethoxy)phosphinyl]-, methyl ester](/img/structure/B14281350.png)
![(2R,5R)-1-benzyl-2-(2-chloroethyl)-7-oxa-1-azaspiro[4.4]nonan-6-one](/img/structure/B14281356.png)






![N-[2-(3-Phenylacryloyl)phenyl]benzenesulfonamide](/img/structure/B14281385.png)



